Fordine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

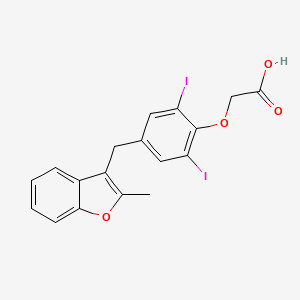

Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.

Mechanism of Action

Huperzine A, also known as Fordine, HupA, (-)-Selagine, or (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and has recently gained attention for its potential therapeutic effects in neurodegenerative diseases .

Target of Action

Huperzine A’s primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various functions including memory and learning .

Mode of Action

Huperzine A acts as a potent, reversible inhibitor of AChE . By inhibiting AChE, it increases the levels of acetylcholine in the brain . This is the same mechanism of action as pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer’s disease .

Biochemical Pathways

Huperzine A affects multiple biochemical pathways. It enhances the acetylcholine levels which augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection . It also reduces the production of pro-inflammatory cytokines, inhibits the activation of microglia (immune cells in the brain), and suppresses the production of nitric oxide, a molecule involved in inflammation .

Pharmacokinetics

The pharmacokinetics of Huperzine A conform to a two-compartmental open model . It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective AChE inhibitor . The mean values of α and the β half-life were 21.13±7.28 min and 716.25±130.18 min respectively, showing a biphasic profile with rapid distribution followed by a slower elimination rate .

Result of Action

The inhibition of AChE by Huperzine A results in increased levels of acetylcholine in the brain, which enhances learning and memory . It also provides neuroprotection by reducing inflammation and suppressing the production of nitric oxide . In addition, it has been found to enhance dopamine in areas of the brain responsible for learning, memory, and executive functions .

Biochemical Analysis

Biochemical Properties

Huperzine A is a reversible acetylcholinesterase inhibitor . It inhibits the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase . It is also an antagonist of the NMDA-receptor .

Cellular Effects

Huperzine A has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease with significant neuroprotective properties . It can improve cognitive deficits in a broad range of animal models . Huperzine A also possesses the ability to protect cells against hydrogen peroxide, β-amyloid protein-induced oxidative injury .

Molecular Mechanism

Huperzine A exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, huperzine A increases the levels of acetylcholine, a neurotransmitter that is often deficient in individuals with Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, huperzine A has been shown to significantly attenuate the neurotoxicity of oligomeric Aβ 42, as demonstrated by increased neuronal viability . It also decreased the level of intracellular Aβ 42 .

Dosage Effects in Animal Models

In animal models, low doses of huperzine A have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various neurological diseases .

Metabolic Pathways

Huperzine A is involved in the metabolic pathway of acetylcholine. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter .

Transport and Distribution

Huperzine A is known to cross the blood-brain barrier . This allows it to exert its effects directly on the central nervous system. It is also known to bind with human serum albumin, a major transporter protein in the plasma .

Subcellular Localization

Its primary site of action is likely the synapse, where it prevents the breakdown of acetylcholine .

Properties

Key on ui mechanism of action |

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. |

|---|---|

CAS No. |

102518-79-6 |

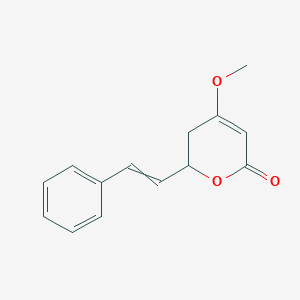

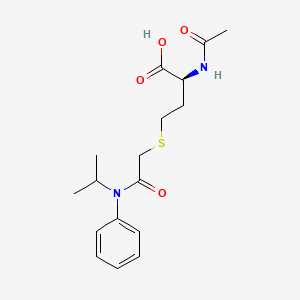

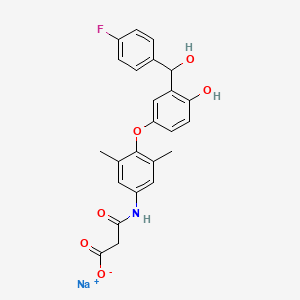

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

(1R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10?,15-/m1/s1 |

InChI Key |

ZRJBHWIHUMBLCN-JYXJEATCSA-N |

SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

Isomeric SMILES |

C/C=C/1\C2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

Appearance |

solid powder |

melting_point |

217-219 °C |

Key on ui other cas no. |

102518-79-6 |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

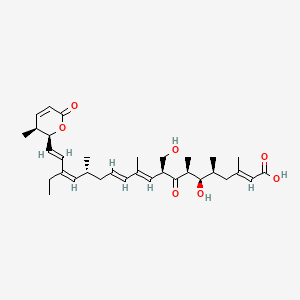

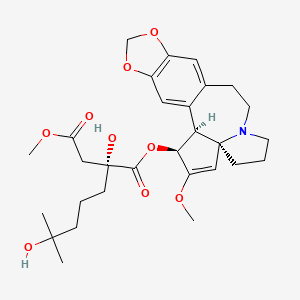

![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)